2,4,6-Trinitrofluoren-9-one

Discotic Liquid Crystals Triplet Exciton Migration Charge-Transfer Ion-Pair Recombination

2,4,6-Trinitrofluoren-9-one (C₁₃H₅N₃O₇, MW 315.20) is a nitroaromatic derivative of fluoren-9-one bearing three nitro groups at the 2, 4, and 6 positions of the fluorenone core. It belongs to the trinitrofluorenone (TNF) family, of which the 2,4,7-isomer (CAS 129-79-3) is the historically dominant compound used as an electron acceptor in charge-transfer complexes, electrophotographic photoconductors, and organic electronic materials.

Molecular Formula C13H5N3O7
Molecular Weight 315.19 g/mol
CAS No. 47271-56-7
Cat. No. B12472982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trinitrofluoren-9-one
CAS47271-56-7
Molecular FormulaC13H5N3O7
Molecular Weight315.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H5N3O7/c17-13-8-2-1-6(14(18)19)3-9(8)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H
InChIKeyJMJOTFMLQNWDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trinitrofluoren-9-one (CAS 47271-56-7): Positional Isomer of a Classical Electron-Acceptor Fluorenone


2,4,6-Trinitrofluoren-9-one (C₁₃H₅N₃O₇, MW 315.20) is a nitroaromatic derivative of fluoren-9-one bearing three nitro groups at the 2, 4, and 6 positions of the fluorenone core . It belongs to the trinitrofluorenone (TNF) family, of which the 2,4,7-isomer (CAS 129-79-3) is the historically dominant compound used as an electron acceptor in charge-transfer complexes, electrophotographic photoconductors, and organic electronic materials [1]. The 2,4,6-regioisomer is principally encountered as a comparator in structure–activity relationship (SAR) studies and as a specialized dopant in liquid-crystalline charge-transport systems [2].

Why 2,4,7-Trinitrofluoren-9-one Cannot Be Substituted for 2,4,6-Trinitrofluoren-9-one in Procurement Decisions


Although 2,4,6-trinitrofluoren-9-one and 2,4,7-trinitrofluoren-9-one share identical molecular formulae and are often conflated under the generic abbreviation 'TNF,' their nitro-group positional isomerism alters frontier orbital energies, dipole moments, and intermolecular packing geometries [1]. In nitration chemistry, the 2,4,7-isomer forms preferentially under standard mixed-acid conditions, while the 2,4,6-isomer requires specific synthetic pathways or isolation [2]. Consequently, formulations validated with the 2,4,7-isomer (e.g., poly(N-vinylcarbazole)-based xerographic photoreceptors) cannot be assumed to perform identically when the 2,4,6-isomer is used, particularly in applications where energy-level alignment or crystalline packing governs device function [1].

Quantitative Differentiation Evidence for 2,4,6-Trinitrofluoren-9-one (CAS 47271-56-7)


Triplet Exciton Ion-Pair Recombination Kinetics in Discotic Liquid Crystal Phases

When incorporated as a dopant in the columnar mesophase of hexakis(n-hexyloxy)triphenylene (HAT6), 2,4,6-trinitrofluoren-9-one acts as a triplet energy trap, leading to the formation of the ion-pair ³(T⁺, TNF⁻). The recombination rate constant of this ion-pair was experimentally determined to be 5.5 × 10⁵ s⁻¹ [1]. This value enabled calculation of the triplet exciton hopping time (2 ± 1 ps) and migration length (limited to a few hundred triphenylene cores) [1]. No directly comparable ion-pair recombination rate constant for the 2,4,7-isomer in the identical HAT6 mesophase has been reported in the open literature; this absence itself constitutes a key differentiation, as the 2,4,6-isomer is the only TNF regioisomer for which such data exist in this class of discotic charge-transfer systems.

Discotic Liquid Crystals Triplet Exciton Migration Charge-Transfer Ion-Pair Recombination

Influence of Nitro Group Substitution Pattern on Electron-Withdrawing Strength and Polymer Compatibility

The Ong et al. (1985) study of 2-alkyl-substituted trinitrofluoren-9-ones demonstrated that the regiochemistry of nitration is critically sensitive to the steric bulk at the 2-position: with a sterically demanding 2-alkyl substituent, nitration occurs at C-4, -5, and -7, whereas with smaller or no substituents, nitration at C-4, -6, and -7 becomes competitive [1]. Although the electron affinity (EA) of the trinitrofluoren-9-one core is largely determined by the cumulative effect of three nitro groups rather than their exact positions, the LUMO energy difference between the 2,4,6- and 2,4,7-isomers is predicted to be small but measurable (class-level inference based on the observation that 2-alkyl substitution does not significantly perturb LUMO energy from that of the basic trinitrofluoren-9-one structure) [1]. The 2,4,7-isomer is commercially dominant due to synthetic accessibility, yet the 2,4,6-isomer offers a distinct steric and electronic profile at the unsubstituted 7-position, potentially altering donor–acceptor complex geometry and solubility in ways not achievable with the 2,4,7-isomer [1].

Charge-Transfer Complexes Electron Affinity Polymer Compatibility

Predicted Physicochemical Property Differences vs. 2,4,7-Trinitrofluoren-9-one

Authoritative chemical databases report the following predicted versus experimental physicochemical properties for the two regioisomers. The 2,4,6-isomer (CAS 47271-56-7) has a predicted boiling point of 229.0 ± 33.0 °C, a predicted density of 1.136 ± 0.06 g/cm³, and a predicted pKa of 9.58 ± 0.20 . In contrast, the 2,4,7-isomer (CAS 129-79-3) has an experimentally determined melting point of 176–178 °C, a roughly estimated boiling point of 454.77 °C, and a roughly estimated density of 1.5148 g/cm³ . The significant discrepancy in predicted/estimated boiling points (229 °C vs. 455 °C) and densities (1.136 vs. 1.515 g/cm³) warrants caution: these values derive from different estimation methodologies and should not be interpreted as a direct experimental comparison. However, they highlight that the two isomers are chemically distinct entities with non-identical physical property profiles that may influence handling, formulation, and processing conditions .

Predicted Physicochemical Properties Melting Point Density

Mutagenicity Profile Differentiation Among Nitrofluorenone Regioisomers

The mutagenicity of nitrated fluorenones in the Salmonella typhimurium TA100 assay (without S9 metabolic activation) is known to depend on nitro group number and position. The 2,4,7-trinitro-9-fluorenone isomer has a reported logTA100exp value of 2.27 (log revertants/nmol), while 2,7-dinitro-9-fluorenone shows a value of 2.69 [1]. No directly measured logTA100exp value for 2,4,6-trinitrofluoren-9-one was identified in the open QSAR or mutagenicity literature. The absence of data for the 2,4,6-isomer among the 48 nitroaromatic compounds catalogued in the Gramatica et al. QSAR dataset [1] suggests either a lack of testing or a historically lower prioritization relative to the 2,4,7-isomer. This data gap is itself a critical factor for users requiring toxicological characterization, as the 2,4,6-isomer cannot be assumed to share the 2,4,7-isomer's mutagenic potency profile given the well-established positional dependence of nitroarene mutagenicity [2].

Mutagenicity Salmonella typhimurium TA100 Nitroarene SAR

Procurement-Relevant Application Scenarios for 2,4,6-Trinitrofluoren-9-one (CAS 47271-56-7)


Specialized Triplet Exciton Probe in Discotic Liquid Crystal Charge-Transport Research

2,4,6-Trinitrofluoren-9-one serves as a uniquely characterized triplet energy trap dopant in triphenylene-based columnar liquid crystals, with its ion-pair recombination rate constant (5.5 × 10⁵ s⁻¹) providing the sole experimental benchmark for exciton dynamics modeling in this specific mesophase system [3]. Researchers who require this specific kinetic parameter for computational validation cannot substitute the 2,4,7-isomer or other electron acceptors, as equivalent data do not exist in the literature.

Structure–Activity Relationship Studies Requiring a 7-Unsubstituted Trinitrofluorenone

In SAR investigations of nitrofluorenone-based electron acceptors, the 2,4,6-substitution pattern leaves the 7-position sterically and electronically unencumbered, distinguishing it from the 2,4,7-isomer where the 6-position is free [3]. This regioisomeric difference may be exploited to probe the positional dependence of charge-transfer complex geometry, solubility in specific polymer matrices, or crystallinity—parameters critical to organic electronic device optimization.

Reference Standard for Isomer-Specific Analytical Method Development

Given that the predominant commercial 'TNF' is the 2,4,7-isomer, 2,4,6-trinitrofluoren-9-one is required as a certified reference standard for chromatographic methods (HPLC, GC-MS) designed to resolve and quantify isomeric impurities in trinitrofluorenone-based formulations [3]. Its distinct predicted retention behavior relative to the 2,4,7-isomer enables method validation and quality control in bulk chemical procurement.

Nitroarene Mutagenicity Profiling and Environmental Toxicology Research

The absence of published logTA100exp mutagenicity data for 2,4,6-trinitrofluoren-9-one, contrasted with the known value of 2.27 for the 2,4,7-isomer [3], makes the compound a necessary inclusion in comprehensive nitrofluorenone toxicology panels. Environmental health laboratories procuring this isomer can generate the missing data to complete the structure–mutagenicity matrix for the trinitrofluorenone family.

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